3H-[1,4]Diazepino[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-[1,4]Diazepino[1,2-a]benzimidazole is a heterocyclic compound that combines the structural features of diazepine and benzimidazole. This compound is of significant interest due to its potential pharmacological activities, including anxiolytic and analgesic properties .
Vorbereitungsmethoden
The synthesis of 3H-[1,4]Diazepino[1,2-a]benzimidazole typically involves the cyclization of 2-(aminomethyl)benzimidazole with various reagents. For instance, the reaction of 2-(aminomethyl)benzimidazole with ethyl acetoacetate can yield a diazepinone-benzimidazole derivative . Another method involves the treatment of 2-(aminomethyl)benzimidazole with phenylhydrazono ethylacetoacetate to form a phenylhydrazino diazepinone derivative . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
3H-[1,4]Diazepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include ethyl acetoacetate, phenylhydrazono ethylacetoacetate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3H-[1,4]Diazepino[1,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It shows promise as an anxiolytic and analgesic agent. Research has also explored its potential use in treating various central nervous system disorders.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3H-[1,4]Diazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, its anxiolytic activity is believed to be mediated through interaction with the benzodiazepine site of the GABA_A receptor and the 5-HT_2A receptor . These interactions modulate neurotransmitter activity, leading to the compound’s therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3H-[1,4]Diazepino[1,2-a]benzimidazole can be compared with other similar compounds, such as:
Benzimidazole: A simpler structure with a wide range of biological activities, including antimicrobial and anticancer properties.
Diazepine: Known for its anxiolytic and sedative effects, commonly used in the treatment of anxiety and insomnia.
Tetrahydro[1,3]diazepino[1,2-a]benzimidazole: A related compound with similar anxiolytic and analgesic properties.
The uniqueness of this compound lies in its combined structural features of diazepine and benzimidazole, which contribute to its diverse pharmacological activities.
Eigenschaften
CAS-Nummer |
246-20-8 |
---|---|
Molekularformel |
C11H9N3 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
3H-[1,4]diazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-5-10-9(4-1)13-11-8-12-6-3-7-14(10)11/h1-5,7-8H,6H2 |
InChI-Schlüssel |
YFAGAZPWGUEYFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CN2C3=CC=CC=C3N=C2C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.